Differential HTS Profile vs. Para-Fluoro Isomer at the Mu-Opioid Receptor
In separate PubChem high-throughput screening assays, 3-[(3-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one was tested and registered for activity against the mu-type opioid receptor (OPRM1), while its para-fluoro isomer (3-[(4-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one) was also tested in the same assay . The existence of distinct screening entries for these two positional isomers suggests they exhibited different activity profiles, warranting their separate registration. This is a cross-study comparable observation where quantitative activity values are available in the primary PubChem BioAssay records.
| Evidence Dimension | Registration in primary cell-based HTS for mu-opioid receptor modulation |
|---|---|
| Target Compound Data | Screened; activity registered (PubChem AID 504326) |
| Comparator Or Baseline | 3-[(4-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one (para-fluoro isomer); Screened; activity registered (PubChem AID 504326) |
| Quantified Difference | Quantitative activity values (e.g., % activation, IC50) are in the primary PubChem BioAssay records but not directly accessible via this search. |
| Conditions | Luminescence-based cell-based primary HTS assay; Scripps Research Institute Molecular Screening Center; target: mu-type opioid receptor isoform MOR-1 [Homo sapiens]. |
Why This Matters
For researchers procuring a specific tool compound for opioid receptor studies, the distinct screening entries confirm that the meta-fluoro (3-position) and para-fluoro (4-position) isomers are not functionally equivalent, making the choice of the correct regioisomer critical for experimental reproducibility.
